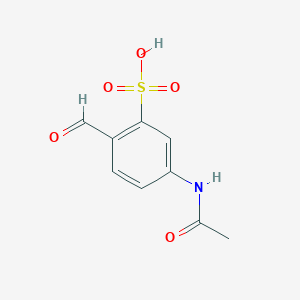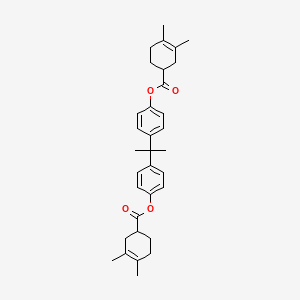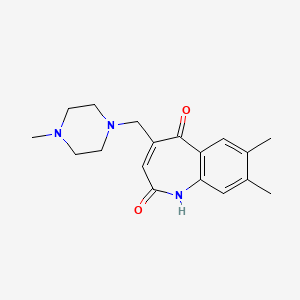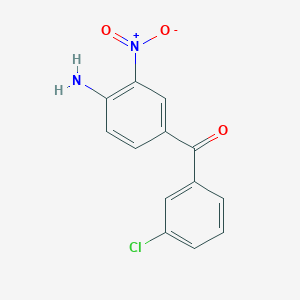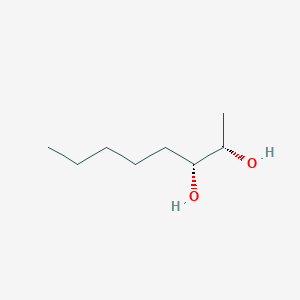
(2S,3R)-Octane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-Octane-2,3-diol is a chiral diol with the molecular formula C8H18O2. It is an organic compound that features two hydroxyl groups (-OH) attached to the second and third carbon atoms of an octane chain. The (2S,3R) notation indicates the specific stereochemistry of the molecule, meaning it has two stereocenters with specific configurations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Octane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2,3-octanedione using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction typically requires mild conditions and can be performed in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high stereoselectivity and efficiency. Enzymes like alcohol dehydrogenases are employed to catalyze the reduction of ketones to diols. These processes are environmentally friendly and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-Octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products
Oxidation: 2,3-Octanedione, octanoic acid
Reduction: Octane
Substitution: Tosylated or chlorinated derivatives
Aplicaciones Científicas De Investigación
(2S,3R)-Octane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of (2S,3R)-Octane-2,3-diol involves its interaction with specific molecular targets, such as enzymes. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and selectivity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-Octane-2,3-diol: The enantiomer of (2S,3R)-Octane-2,3-diol with opposite stereochemistry.
(2S,3S)-Octane-2,3-diol: A diastereomer with different stereochemistry at one of the chiral centers.
(2R,3R)-Octane-2,3-diol: Another diastereomer with different stereochemistry at both chiral centers
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity and chiral nature make it valuable in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological molecules further enhances its significance in research and industrial applications .
Propiedades
Número CAS |
66007-44-1 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(2S,3R)-octane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clave InChI |
XMTUJCWABCYSIV-JGVFFNPUSA-N |
SMILES isomérico |
CCCCC[C@H]([C@H](C)O)O |
SMILES canónico |
CCCCCC(C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


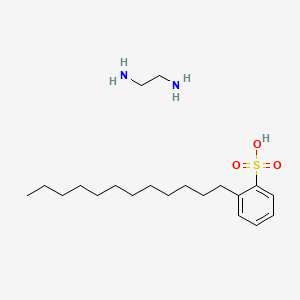

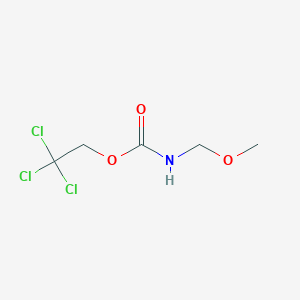

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
